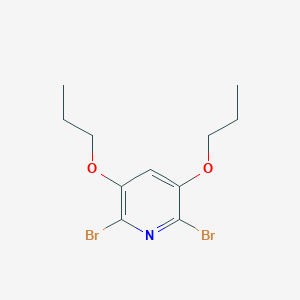![molecular formula C21H17N5O2S B289916 1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289916.png)
1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidines and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various enzymes and proteins involved in cancer progression, inflammation, and microbial growth.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone in lab experiments include its high potency and selectivity towards specific enzymes and proteins. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone. These include the investigation of its potential applications in drug development for cancer, inflammation, and microbial infections. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for better efficacy and bioavailability.
In conclusion, 1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is a novel compound with potential applications in various scientific research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug development and other scientific applications.
Méthodes De Synthèse
The synthesis of 1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone involves the condensation of 4-methoxyphenyl hydrazine with 2,9-dimethyl-1,10-phenanthroline-5,6-dione followed by the reaction with thionyl chloride and triethylamine. The resulting compound is then subjected to a reaction with 2-aminopyridine and potassium carbonate to obtain the final product.
Applications De Recherche Scientifique
1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone has shown potential applications in various scientific research areas. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
Formule moléculaire |
C21H17N5O2S |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
1-[11-(4-methoxyphenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone |
InChI |
InChI=1S/C21H17N5O2S/c1-10-15(11(2)27)16(13-5-7-14(28-4)8-6-13)17-18-19(29-21(17)23-10)20-24-12(3)25-26(20)9-22-18/h5-9H,1-4H3 |
Clé InChI |
CMSHHFWBBVAPSL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C4=NC(=NN4C=N3)C)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
SMILES canonique |
CC1=C(C(=C2C3=C(C4=NC(=NN4C=N3)C)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate](/img/structure/B289847.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione](/img/structure/B289848.png)
![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)


![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol](/img/structure/B289858.png)